molecular formula C14H12N2O2S B2875426 3-(4-methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 338777-25-6

3-(4-methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2875426
CAS No.: 338777-25-6
M. Wt: 272.32
InChI Key: NLEQBCBIJGHTTA-UHFFFAOYSA-N
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Description

3-(4-methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the thienopyrimidine class, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxybenzylamine with a thieno[2,3-d]pyrimidine derivative under acidic conditions . Another approach includes the use of palladium-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of scalable synthetic routes, such as palladium-catalyzed reactions, suggests potential for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thienopyrimidine derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other thienopyrimidine derivatives. Its methoxybenzyl group enhances its antimicrobial and anticancer properties, making it a promising candidate for further drug development .

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-18-11-4-2-10(3-5-11)8-16-9-15-13-12(14(16)17)6-7-19-13/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEQBCBIJGHTTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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